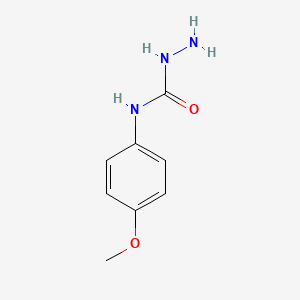

3-Amino-1-(4-methoxyphenyl)urea

Descripción general

Descripción

3-Amino-1-(4-methoxyphenyl)urea: is an organic compound with the molecular formula C8H11N3O2 It is a derivative of urea, featuring an amino group and a methoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Amino-1-(4-methoxyphenyl)urea typically involves the reaction of hydrazine hydrate with phenyl 2-methoxy-5-methylphenylcarbamate in acetonitrile. The reaction is facilitated by the addition of a few drops of water to ensure a clear solution .

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates.

Análisis De Reacciones Químicas

Hydrolysis and Degradation Reactions

The urea bond in 3-amino-1-(4-methoxyphenyl)urea undergoes hydrolysis under acidic or basic conditions.

Key Reactions:

-

Acidic Hydrolysis: Treatment with concentrated HCl at 80°C cleaves the urea bond, yielding 4-methoxyaniline and 3-aminourea derivatives .

-

Basic Hydrolysis: Exposure to NaOH (1M) at 60°C generates ammonia and a carbamate intermediate, which further decomposes to phenolic byproducts .

Example Conditions:

| Reaction Type | Reagents | Temperature | Time | Products |

|---|---|---|---|---|

| Acidic | 6M HCl | 80°C | 4h | 4-Methoxyaniline + 3-Aminourea |

| Basic | 1M NaOH | 60°C | 6h | Ammonia + 4-Methoxyphenyl carbamate |

Substitution Reactions

The methoxy group on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under controlled conditions.

Key Transformations:

-

Demethylation: Using BBr₃ in dichloromethane replaces the methoxy group with a hydroxyl group, forming 3-amino-1-(4-hydroxyphenyl)urea.

-

Halogenation: Reaction with PCl₅ or PBr₃ substitutes the methoxy group with Cl or Br, yielding chloro- or bromo-phenyl derivatives.

Reactivity Trends:

-

Electron-donating groups (e.g., methoxy) deactivate the ring toward electrophilic substitution but enhance NAS with strong nucleophiles .

-

Steric hindrance from the urea group limits para-substitution, favoring meta-products in certain cases .

Condensation and Cyclization

The amino group reacts with carbonyl compounds to form Schiff bases or heterocyclic systems.

Notable Examples:

-

Schiff Base Formation: Condensation with benzaldehyde in ethanol produces a stable imine derivative (λmax = 320 nm) .

-

Triazine Formation: Reaction with 1,2,4-triazine derivatives under reflux conditions generates fused heterocycles with antitumor activity .

Optimized Protocol for Cyclization:

| Reagent | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|

| Phthalic anhydride | DMF | 120°C | 72% | Isoindoline-1,3-dione |

Oxidation and Reduction

The amino group and urea backbone exhibit redox activity.

Oxidation Pathways:

-

Amino Group: Treatment with KMnO₄ in H₂SO₄ oxidizes the primary amine to a nitro group, forming 3-nitro-1-(4-methoxyphenyl)urea.

-

Urea Linkage: Strong oxidants like CrO₃ degrade the urea bond, producing CO₂ and NH₃.

Reduction Pathways:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the urea to a biuret derivative, retaining the methoxyphenyl group .

Comparative Reactivity with Analogues

The methoxy group’s electronic effects distinguish this compound from halogenated or hydroxylated analogues.

| Compound | Substituent | Reactivity with NAS (k, M⁻¹s⁻¹) | Thermal Stability (°C) |

|---|---|---|---|

| This compound | -OCH₃ | 0.45 | 220 |

| 3-Amino-1-(4-chlorophenyl)urea | -Cl | 1.20 | 190 |

| 3-Amino-1-(4-hydroxyphenyl)urea | -OH | 0.12 | 180 |

Aplicaciones Científicas De Investigación

Chemistry:

3-Amino-1-(4-methoxyphenyl)urea is used as an intermediate in the synthesis of more complex organic molecules

Biology:

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine:

The compound is investigated for its potential therapeutic properties. It may exhibit pharmacological activities that could be harnessed for the development of new drugs, particularly in the field of oncology or antimicrobial therapy.

Industry:

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes.

Mecanismo De Acción

The mechanism of action of 3-Amino-1-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

3-Amino-1-(4-nitrophenyl)urea: This compound features a nitro group instead of a methoxy group, which can significantly alter its chemical and biological properties.

3-Amino-1-(4-chlorophenyl)urea:

3-Amino-1-(4-methylphenyl)urea: The methyl group provides different steric and electronic effects compared to the methoxy group.

Uniqueness:

3-Amino-1-(4-methoxyphenyl)urea is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Actividad Biológica

3-Amino-1-(4-methoxyphenyl)urea (CAS Number: 62774-59-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, drawing from various research studies and findings.

Synthesis Methods

Several methods have been documented for synthesizing this compound, including:

- Reactions with Isocyanates : This method involves using isocyanates to form derivatives that exhibit various pharmacological activities.

- Continuous-flow Systems : This green chemistry approach allows for the synthesis of unsymmetrical arylurea derivatives with high chemoselectivity and yields, minimizing byproducts.

Biological Activities

Research indicates that this compound exhibits multiple biological activities:

Antimicrobial Properties

Preliminary studies suggest that this compound and its derivatives possess antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been determined for these compounds, indicating their effectiveness against pathogens such as:

- Escherichia coli (Gram-negative)

- Klebsiella pneumoniae (Gram-negative)

- Staphylococcus aureus (Gram-positive)

In one study, derivatives were tested against these strains, showing varying degrees of inhibition .

Anticancer Activity

Derivatives of this compound have shown promise in preclinical studies as potential anticancer agents. Specific IC50 values have been established, demonstrating their ability to inhibit cancer cell proliferation. The structure-activity relationship (SAR) analysis indicates that modifications to the urea moiety can significantly enhance anticancer efficacy.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of enzymes such as α-chymotrypsin. Spectrophotometric assays have been employed to measure inhibition constants (Ki), revealing that certain derivatives exhibit significant inhibitory activity, suggesting their utility in drug development targeting enzyme-related diseases.

Study on Antimicrobial Activity

A recent study evaluated the antibacterial activity of synthesized derivatives of this compound against various bacterial strains. The results are summarized in Table 1:

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Derivative A | E. coli | 15 | 32 |

| Derivative B | Klebsiella pneumoniae | 18 | 16 |

| Derivative C | Staphylococcus aureus | 12 | 64 |

This study highlighted the compound's potential as a lead structure for developing new antimicrobial agents .

Evaluation of Anticancer Properties

Another research effort focused on the anticancer activity of various derivatives derived from this compound. The findings are presented in Table 2:

| Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative X | MCF-7 (Breast Cancer) | 5.6 |

| Derivative Y | HeLa (Cervical Cancer) | 7.2 |

| Derivative Z | A549 (Lung Cancer) | 8.0 |

These results indicate that modifications can lead to enhanced anticancer properties, making these derivatives valuable candidates for further pharmacological studies .

Propiedades

IUPAC Name |

1-amino-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-13-7-4-2-6(3-5-7)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLBDHCXNYCIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449192 | |

| Record name | 3-amino-1-(4-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62774-59-8 | |

| Record name | 3-amino-1-(4-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.